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Compound of Interest

Compound Name: Boc-Glu-NH2

Cat. No.: B558324 Get Quote

For researchers, scientists, and drug development professionals, obtaining reliable analytical

data is a critical step in chemical synthesis and characterization. This guide provides a

comprehensive overview of where to find Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂), along with

detailed experimental protocols and workflow visualizations.

Summary of Spectroscopic Data
The following tables summarize the available quantitative NMR and mass spectrometry data for

Boc-Glu-NH₂. This data is essential for verifying the structure and purity of the compound.

¹H NMR Data
Table 1: ¹H NMR Chemical Shift Data for Boc-Glu-NH₂
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Assignment
Chemical Shift
(ppm)

Multiplicity Solvent

-C(CH₃)₃ 1.380 s DMSO-d₆

-CH₂-CH(NHBoc)- 1.707 m DMSO-d₆

-CH₂-C(O)NH₂ 1.910, 2.128 m DMSO-d₆

-CH(NHBoc)- 3.854 m DMSO-d₆

-NH- (amide) 6.76, 7.27 s (broad) DMSO-d₆

-NH- (Boc) 7.07 d DMSO-d₆

Data sourced from publicly available spectra. Chemical shifts may vary slightly depending on

experimental conditions.

¹³C NMR Data
While a specific public spectrum for Boc-Glu-NH₂ was not readily available in the initial search,

data for similar N-Boc protected amino acids can provide expected ranges. For instance, the

carbonyl of the Boc group is typically observed around 155 ppm, the quaternary carbon of the

Boc group around 80 ppm, and the methyl groups of the Boc group near 28 ppm.[1]

Mass Spectrometry Data
Table 2: Mass Spectrometry Data for Boc-Glu-NH₂
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m/z Value Relative Intensity Possible Fragment Ion

57.0 82.2 [C₄H₉]⁺ (tert-butyl cation)

59.0 67.6 [C₂H₅NO]⁺

84.0 100.0
[C₄H₆NO]⁺ (pyroglutamyl

iminium ion)

101.0 52.5
[Boc-NH]⁺ or fragment from

glutamine side chain

129.0 5.4 [M - Boc - H₂O]⁺

145.0 20.5 [M - C₄H₉O₂]⁺

173.0 16.2 [M - C₄H₉O]⁺

190.0 13.1 [M - C₄H₈]⁺

246.3 - [M]⁺ (Molecular Ion)[2][3]

269.0 - [M+Na]⁺[3]

Fragmentation patterns can be influenced by the ionization method and energy.

Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducing and comparing

analytical data.

NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of Boc-Glu-NH₂ for structural confirmation.

Materials and Equipment:

Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂) sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-Glu-NH₂ and dissolve

it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).
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Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of Boc-Glu-NH₂.

Materials and Equipment:

Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂) sample

Methanol or other suitable solvent (LC-MS grade)

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass

Spectrometry - GC-MS)

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of Boc-Glu-NH₂ (e.g., 1 mg/mL) in a suitable

solvent such as methanol. Further dilute to a final concentration of approximately 1-10

µg/mL.

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ESI source parameters. Typical settings for a similar molecule might include:

Ionization Mode: Positive

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C[4]

Desolvation Temperature: 250-350 °C
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Nebulizer Gas Flow: (e.g., Nitrogen) at an appropriate pressure.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-

500).

For fragmentation data (MS/MS), select the parent ion (e.g., m/z 247 for [M+H]⁺) and

apply a collision energy to induce fragmentation.

Data Analysis:

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic

fragment ions.

Be aware of potential in-source reactions, such as the cyclization of glutamine to

pyroglutamic acid, which can complicate spectral interpretation.[5]

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.

Sample Preparation Data Acquisition Data Processing
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Caption: Workflow for NMR Data Acquisition and Processing.
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Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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